Cas no 2171941-61-8 (2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acid)

2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acid structure
2171941-61-8 structure
Product name:2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acid
CAS No:2171941-61-8
MF:C27H30N2O6
Molecular Weight:478.536907672882
CID:6008129
PubChem ID:165824642

2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acid
    • 2171941-61-8
    • 2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}oxan-4-yl)acetic acid
    • EN300-1529610
    • インチ: 1S/C27H30N2O6/c30-23(28-27(16-24(31)32)11-13-34-14-12-27)15-26(9-10-26)29-25(33)35-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,28,30)(H,29,33)(H,31,32)
    • InChIKey: AOKFJKYYEMHDQQ-UHFFFAOYSA-N
    • SMILES: O1CCC(CC(=O)O)(CC1)NC(CC1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • 精确分子量: 478.21038668g/mol
  • 同位素质量: 478.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 6
  • 重原子数量: 35
  • 回転可能化学結合数: 9
  • 複雑さ: 784
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 114Ų

2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1529610-0.05g
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}oxan-4-yl)acetic acid
2171941-61-8
0.05g
$2829.0 2023-06-05
Enamine
EN300-1529610-0.1g
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}oxan-4-yl)acetic acid
2171941-61-8
0.1g
$2963.0 2023-06-05
Enamine
EN300-1529610-10.0g
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}oxan-4-yl)acetic acid
2171941-61-8
10g
$14487.0 2023-06-05
Enamine
EN300-1529610-50mg
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}oxan-4-yl)acetic acid
2171941-61-8
50mg
$2829.0 2023-09-26
Enamine
EN300-1529610-100mg
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}oxan-4-yl)acetic acid
2171941-61-8
100mg
$2963.0 2023-09-26
Enamine
EN300-1529610-0.5g
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}oxan-4-yl)acetic acid
2171941-61-8
0.5g
$3233.0 2023-06-05
Enamine
EN300-1529610-5.0g
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}oxan-4-yl)acetic acid
2171941-61-8
5g
$9769.0 2023-06-05
Enamine
EN300-1529610-10000mg
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}oxan-4-yl)acetic acid
2171941-61-8
10000mg
$14487.0 2023-09-26
Enamine
EN300-1529610-500mg
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}oxan-4-yl)acetic acid
2171941-61-8
500mg
$3233.0 2023-09-26
Enamine
EN300-1529610-0.25g
2-(4-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]acetamido}oxan-4-yl)acetic acid
2171941-61-8
0.25g
$3099.0 2023-06-05

2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acid 関連文献

2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acidに関する追加情報

Latest Research Briefing on 2171941-61-8 and 2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic Acid in Chemical Biology and Pharmaceutical Applications

The compound 2171941-61-8 and its derivative, 2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acid, have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are part of a broader class of compounds being investigated for their potential in drug discovery, particularly in the development of novel therapeutics targeting protein-protein interactions and enzyme inhibition. This briefing synthesizes the latest findings and contextualizes their implications for future research and applications.

Recent studies have focused on the synthesis and characterization of 2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acid, highlighting its role as a versatile intermediate in peptide and small-molecule drug design. The presence of the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group in its structure facilitates its use in solid-phase peptide synthesis (SPPS), a cornerstone technique in modern medicinal chemistry. Researchers have optimized the synthetic pathways to improve yield and purity, addressing previous challenges related to steric hindrance and side reactions.

In vitro and in vivo evaluations of derivatives incorporating 2171941-61-8 have demonstrated promising biological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that analogs of this compound exhibit potent inhibitory effects against specific kinases involved in inflammatory pathways. These findings suggest potential applications in treating autoimmune diseases and chronic inflammation. Additionally, the compound's unique cyclopropyl and tetrahydropyran moieties contribute to its metabolic stability, a critical factor in drug development.

Another key area of investigation involves the use of 2-(4-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylacetamido}oxan-4-yl)acetic acid as a building block for PROTACs (Proteolysis Targeting Chimeras). Recent preclinical data indicate that these molecules can effectively degrade target proteins by recruiting E3 ubiquitin ligases, offering a novel approach to addressing previously "undruggable" targets. This aligns with the growing interest in targeted protein degradation as a therapeutic strategy in oncology and neurodegenerative diseases.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of compounds derived from 2171941-61-8. Current research is exploring structural modifications to enhance bioavailability and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are underway to translate these findings into clinical candidates, with several derivatives expected to enter Phase I trials within the next two years.

In conclusion, the ongoing research on 2171941-61-8 and its related compound underscores their significance in advancing drug discovery paradigms. The integration of synthetic chemistry, structural biology, and computational modeling continues to unlock new possibilities for these molecules, positioning them as valuable tools in the development of next-generation therapeutics. Future studies will likely focus on expanding their applications across diverse therapeutic areas and refining their design for improved clinical outcomes.

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